![molecular formula C13H13F3O2 B6619705 rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans CAS No. 2241138-40-7](/img/structure/B6619705.png)
rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans (abbreviated as rac-Et-TFPC) is an important organic compound used in synthetic chemistry and pharmaceutical research. It is a chiral cyclopropane compound, which is an important class of compounds due to their wide range of applications. Rac-Et-TFPC is a versatile compound with a wide range of applications in synthetic chemistry, drug development, and materials science.
Wissenschaftliche Forschungsanwendungen
Rac-Et-TFPC is used in a variety of scientific research applications. It is used in the synthesis of novel compounds, such as chiral drugs and materials. It is also used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors. Additionally, it is used in the preparation of cyclopropanes, which are important intermediates in organic synthesis.
Wirkmechanismus
Rac-Et-TFPC is a chiral cyclopropane compound, which means it has two mirror-image forms. The two forms are referred to as enantiomers, and they have different physical and chemical properties. The two forms of rac-Et-TFPC can be separated and used in asymmetric synthesis. This is done by using a chiral selector, which is a molecule that binds to one of the enantiomers and prevents the other from binding. This allows for the synthesis of a single enantiomer, which can then be used in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-Et-TFPC are not yet fully understood. However, it is known that rac-Et-TFPC has a wide range of applications in synthetic chemistry and pharmaceutical research. It is used in the synthesis of novel compounds, such as chiral drugs and materials. Additionally, it is used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using rac-Et-TFPC in lab experiments include its high yields and its versatility. It is a simple and efficient synthetic method that can be used to produce a wide variety of compounds. Additionally, it can be used to synthesize chiral compounds from achiral precursors. However, there are some limitations to using rac-Et-TFPC in lab experiments. One limitation is that it is not always possible to separate the two enantiomers of rac-Et-TFPC, which can limit the range of compounds that can be synthesized. Additionally, rac-Et-TFPC is a volatile compound, which means it can easily vaporize and escape from the reaction vessel.
Zukünftige Richtungen
There are several potential future directions for research involving rac-Et-TFPC. One potential direction is to develop more efficient synthesis methods for rac-Et-TFPC. Additionally, research could be conducted to explore the potential applications of rac-Et-TFPC in drug development and materials science. Furthermore, research could be conducted to better understand the biochemical and physiological effects of rac-Et-TFPC. Finally, research could be conducted to develop more efficient methods for separating the two enantiomers of rac-Et-TFPC.
Synthesemethoden
Rac-Et-TFPC can be synthesized via a two-step procedure: first, the reaction of ethyltrifluoromethanesulfonate (EtTMS) with 2-chlorocyclopropane-1-carboxylic acid (ClCPC) in the presence of a base; and second, the reduction of the resulting cyclopropane-1-carboxylic acid (CPC) with a reducing agent. The two-step synthesis method is efficient and can be used to produce rac-Et-TFPC in high yields.
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBPVCZTUXWNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

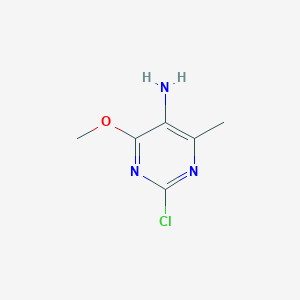
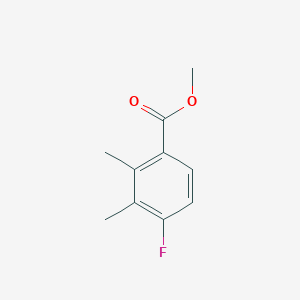
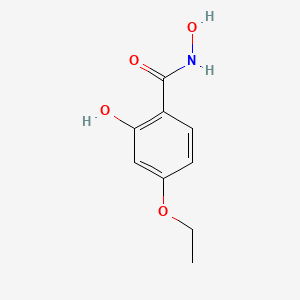
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
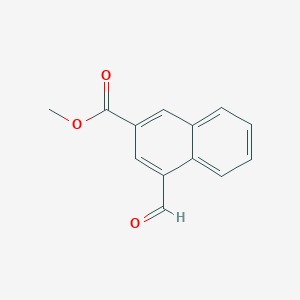
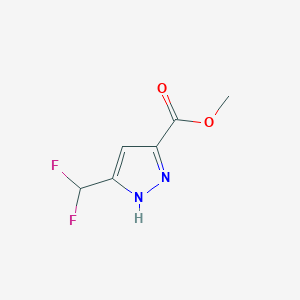
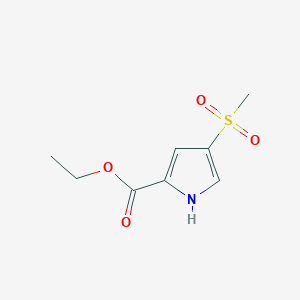
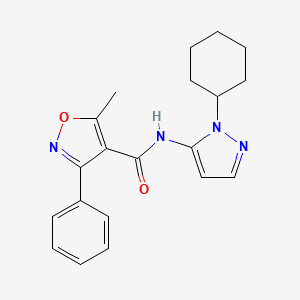
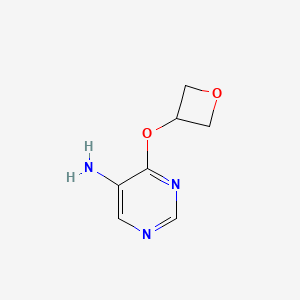
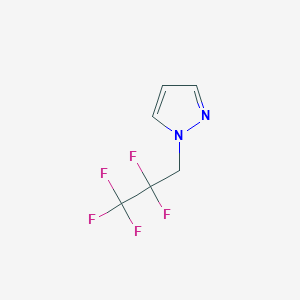
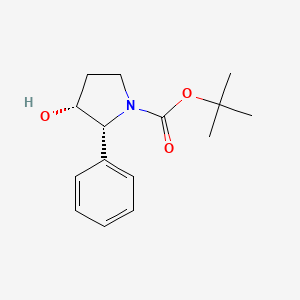
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)

